5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involves multi-step chemical reactions including the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014). This indicates the complexity and the specific conditions required for the synthesis of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is characterized by various spectroscopic techniques. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid shows crystal packing stabilized by intermolecular hydrogen bonds as analyzed through NBO analysis, indicating the significance of molecular interactions in defining the stability and properties of these compounds (Tamer et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives can include the formation of Schiff bases and reactions with various reagents leading to a variety of products with potential biological activities. For example, synthesis processes can involve reactions with malononitrile and ethyl acetoacetate under specific conditions to produce Schiff bases and related structures, indicating the reactivity and versatility of these compounds in chemical syntheses (Puthran et al., 2019).
Scientific Research Applications
Cytotoxicity and Anticancer Activity : 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. These compounds have shown potential in anticancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity : Novel Schiff bases synthesized using derivatives of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibited significant antimicrobial activity. These compounds were found to be effective against various microorganisms, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).
Nonlinear Optical Properties : A study focused on the compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a derivative of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, revealed its nonlinear optical activity. The research included detailed spectroscopic investigations and theoretical approaches to understand its properties (Tamer et al., 2015).
Pharmacological Potential : The pyrazole and 1,2,4-triazole derivatives, including those derived from 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, have been recognized for their significant pharmacological potential. The compounds were studied for their properties and interactions with biological targets, indicating a wide range of potential medical applications (Fedotov, Hotsulia, & Panasenko, 2022).
Auxin Activities : Studies on acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, including derivatives of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, revealed their auxin activities. Although the activities were not high, some compounds exhibited antiblastic properties against wheat germ, indicating their potential use in agricultural sciences (Yue et al., 2010).
Corrosion Protection : Derivatives of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid have been studied for their corrosion protection behavior on mild steel in acidic environments. The compounds showed high inhibition efficiency and could be potential candidates for industrial applications (Paul, Yadav, & Obot, 2020).
Analgesic and Anti-inflammatory Agents : A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and investigated for their analgesic and anti-inflammatory activity. These compounds showed promising results, indicating their potential in the development of new analgesic and anti-inflammatory drugs (Gokulan et al., 2012).
Safety And Hazards
The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCPZHFKFCRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393907 | |
Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
14678-95-6 | |
Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14678-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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